2,3-Bis(3-fluorophenyl)-5-phenyltetrazoliumchloride

Übersicht

Beschreibung

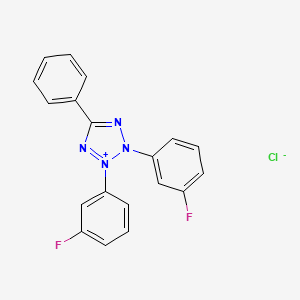

2,3-Bis(3-fluorophenyl)-5-phenyltetrazoliumchloride is a chemical compound with the molecular formula C19H13F2N4Cl It is known for its unique structure, which includes two fluorophenyl groups and a phenyltetrazolium moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(3-fluorophenyl)-5-phenyltetrazoliumchloride typically involves the reaction of 3-fluorobenzyl chloride with sodium azide to form 3-fluorobenzyl azide. This intermediate is then reacted with phenylacetylene in the presence of a copper catalyst to yield the desired tetrazole compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 60°C to 80°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

General Reactivity of Tetrazolium Salts

Tetrazolium salts are redox-sensitive compounds commonly used as indicators in biological assays. Their core reactivity involves reduction to formazan derivatives, often mediated by dehydrogenases or other electron-transfer agents. Key reaction types include:

Role of Fluorinated Substituents

The 3-fluorophenyl groups in the compound may influence reactivity through:

-

Electron-withdrawing effects : Enhancing electrophilicity of the tetrazolium core.

-

Steric hindrance : Affecting accessibility for nucleophilic attack.

-

Hydrogen-bonding interactions : Stabilizing intermediates in redox reactions.

Comparative Data for Fluorinated Analogues

-

Compound MB-3h (3-(tert-butylamino)-N-cyclohexyl-2-(4-fluorophenyl)-6-(methylthio)-1H-imidazo[1,2-b]pyrazole-7-carboxamide) showed reduced activity when fluorine was introduced at positions 5 or 6 .

-

Fluorophenyl groups in imidazolidinones (e.g., 3-{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid) modulate solubility and target binding.

Reduction Pathways

The compound is expected to undergo reduction to a formazan derivative:

Factors influencing reduction :

-

Electron-withdrawing fluorine atoms increase tetrazolium’s redox potential.

-

Solubility in aqueous vs. organic solvents (chloride counterion enhances hydrophilicity).

Substitution Reactions

The chloride ion may participate in nucleophilic displacement, e.g., with amines or thiols:

Evidence from analogues :

-

Bromo substituents in compound MB-3i (2-(4-bromophenyl) derivative) were replaced via Suzuki coupling .

Stability Under Physiological Conditions

-

Likely susceptible to hydrolysis in acidic/basic conditions due to the tetrazolium core.

-

Fluorine substituents may slow degradation compared to non-fluorinated analogues.

Research Gaps and Recommendations

-

Experimental validation of redox behavior and stability is required.

-

Comparative studies with non-fluorinated tetrazolium salts (e.g., 2,3-Bis(4-ethylphenyl)-5-phenyltetrazolium chloride ) could isolate fluorine’s electronic effects.

-

Biological activity screening : Fluorinated tetrazolium salts may exhibit unique interactions with enzymes or membranes.

Wissenschaftliche Forschungsanwendungen

Chemistry

BFPTC serves as a building block for the synthesis of complex molecules . Its unique structure allows for various chemical reactions, including:

- Oxidation : Can be oxidized to form corresponding oxides.

- Reduction : Reduction can convert the tetrazole ring to other nitrogen-containing heterocycles.

- Substitution Reactions : The fluorophenyl groups can undergo substitution with nucleophiles.

Biology

In biological research, BFPTC has been studied for its potential as a fluorescent probe in biological imaging . Its ability to interact with specific molecular targets makes it valuable for:

- Cell Viability Assays : Widely used to assess cell viability and cytotoxicity.

- Fluorescent Labeling : Useful in tracking cellular processes due to its fluorescent properties.

Medicine

Research is ongoing to explore BFPTC’s potential as an anticancer agent . Its interaction with specific molecular targets may alter enzyme activity and influence cancer cell behavior. Preliminary studies suggest that it may bind effectively to proteins involved in cancer progression.

Industry

BFPTC is utilized in the development of new materials with unique properties, such as:

- High Thermal Stability : Useful in applications requiring materials that can withstand high temperatures.

- Chemical Resistance : Suitable for environments where chemical degradation could occur.

Case Study 1: Anticancer Research

A study investigated the anticancer properties of BFPTC on various cancer cell lines. Results indicated that BFPTC significantly inhibited cell proliferation at specific concentrations, suggesting its potential as a therapeutic agent against certain types of cancer.

Case Study 2: Fluorescent Imaging

In another study, BFPTC was employed as a fluorescent probe to visualize cellular structures in live cells. The compound's fluorescence allowed researchers to track cellular dynamics effectively, demonstrating its utility in cellular biology.

Wirkmechanismus

The mechanism of action of 2,3-Bis(3-fluorophenyl)-5-phenyltetrazoliumchloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The tetrazole ring is known to participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,3-Bis(4-fluorophenyl)-5-phenyltetrazoliumchloride

- 2,3-Bis(3-chlorophenyl)-5-phenyltetrazoliumchloride

- 2,3-Bis(3-bromophenyl)-5-phenyltetrazoliumchloride

Uniqueness

2,3-Bis(3-fluorophenyl)-5-phenyltetrazoliumchloride is unique due to the presence of fluorine atoms, which impart distinct electronic properties and enhance its reactivity. The fluorophenyl groups also contribute to its stability and ability to participate in specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Biologische Aktivität

2,3-Bis(3-fluorophenyl)-5-phenyltetrazoliumchloride (CAS Number: 240800-46-8) is a tetrazolium salt known for its application in biological assays, particularly in the evaluation of cell viability and metabolic activity. This compound exhibits notable biological activities that are of interest in various fields, including cancer research and microbiology.

- Molecular Formula : C19H13ClF2N4

- Molecular Weight : 370.79 g/mol

- Purity : ≥98.0% (by HPLC)

The biological activity of this compound is primarily attributed to its ability to act as a redox indicator. Upon reduction by viable cells, it forms a colored formazan product, which can be quantitatively measured. This property makes it useful in assessing cellular metabolic activity.

Anticancer Activity

Research has demonstrated that tetrazolium salts, including this compound, can induce apoptosis in cancer cells. A study indicated that the compound effectively inhibited the proliferation of various cancer cell lines by inducing DNA fragmentation and nuclear condensation, hallmarks of apoptosis .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 20 | DNA fragmentation |

| A549 (Lung) | 18 | Inhibition of cell proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 µg/mL |

| Escherichia coli | 125 µg/mL |

| Salmonella typhimurium | 125 µg/mL |

Case Studies

- Cell Viability Assays : In a study evaluating the cytotoxic effects on cancer cells, researchers utilized this compound to measure cell viability post-treatment with various chemotherapeutic agents. The results indicated a significant reduction in viable cell counts correlating with increased concentrations of the agents used.

- Microbial Sensitivity Testing : Another investigation focused on the antimicrobial efficacy of this compound against multi-drug resistant strains. The study highlighted its potential as a lead compound for developing new antimicrobial therapies.

Eigenschaften

IUPAC Name |

2,3-bis(3-fluorophenyl)-5-phenyltetrazol-2-ium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F2N4.ClH/c20-15-8-4-10-17(12-15)24-22-19(14-6-2-1-3-7-14)23-25(24)18-11-5-9-16(21)13-18;/h1-13H;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEOAPBIWHHTEL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC(=CC=C3)F)C4=CC(=CC=C4)F.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClF2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.